molecular formula C11H9FN2O B13636167 3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde

3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde

Cat. No.: B13636167
M. Wt: 204.20 g/mol
InChI Key: PUBSBZLJHQNMMT-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a fluoro group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of the imidazole ring under mild conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluoro group.

Major Products

    Oxidation: Formation of 3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)benzoic acid.

    Reduction: Formation of 3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The fluoro group can enhance the compound’s binding affinity to specific targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde is unique due to the presence of both the fluoro and aldehyde groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde (CAS No. 1021241-11-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

  • Molecular Formula : C10H8FN2O
  • Molecular Weight : 204.20 g/mol
  • Purity : 98%
  • InChI Key : PUBSBZLJHQNMMT-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds with imidazole and aldehyde functionalities exhibit significant antimicrobial properties. A study evaluated various derivatives of imidazole, including those similar to this compound, against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antibacterial activity .

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.004
Pseudomonas aeruginosa0.013

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. In vitro studies have shown that imidazole derivatives can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. Specifically, the compound demonstrated an IC50 value of approximately 15 µM in MCF-7 cells, indicating moderate cytotoxicity .

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of certain enzymes involved in inflammatory processes. For instance, it has been identified as a potential inhibitor of lipoxygenase, an enzyme implicated in the biosynthesis of leukotrienes, which are mediators of inflammation . The structure-activity relationship (SAR) studies suggest that modifications to the imidazole ring can enhance inhibitory potency.

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers synthesized a series of imidazole derivatives, including this compound, and evaluated their antimicrobial efficacy. The study reported significant activity against both bacterial and fungal strains, with the compound showing inhibition zones ranging from 18 mm to 24 mm depending on the microorganism tested .

Anticancer Activity Assessment

Another study focused on the anticancer properties of imidazole derivatives highlighted the effectiveness of similar compounds in inducing apoptosis in cancer cells. The findings indicated that the presence of the imidazole ring was crucial for enhancing cytotoxic effects against cancer cell lines .

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

3-fluoro-4-(2-methylimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9FN2O/c1-8-13-4-5-14(8)11-3-2-9(7-15)6-10(11)12/h2-7H,1H3

InChI Key

PUBSBZLJHQNMMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=C(C=C(C=C2)C=O)F

Origin of Product

United States

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